N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-nitrobenzene-1-sulfonamide
Description
N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-nitrobenzene-1-sulfonamide is a complex organic compound with a unique structure that combines a thiazole ring, a nitrobenzene group, and a sulfonamide group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Properties
IUPAC Name |
N-[2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-4-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O6S2/c1-13-19(30-20(22-13)14-4-9-17(28-2)18(12-14)29-3)10-11-21-31(26,27)16-7-5-15(6-8-16)23(24)25/h4-9,12,21H,10-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOGSJWMMIVQYHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC(=C(C=C2)OC)OC)CCNS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-nitrobenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the thiazole ring. The thiazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a thioamide and an α-haloketone. The resulting thiazole intermediate is then coupled with a 3,4-dimethoxyphenyl group through a substitution reaction.
The next step involves the introduction of the nitrobenzene group. This can be achieved through a nitration reaction, where the thiazole intermediate is treated with a nitrating agent such as nitric acid. Finally, the sulfonamide group is introduced through a sulfonation reaction, where the nitrobenzene intermediate is treated with a sulfonating agent such as chlorosulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and optimized reaction conditions to enhance the overall efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-nitrobenzene-1-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas or metal hydrides.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst and sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles such as amines and thiols.
Major Products Formed
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Products may include amines or hydroxylamines.
Substitution: Products may include various substituted thiazole derivatives.
Scientific Research Applications
N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-nitrobenzene-1-sulfonamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Used in the development of new materials or as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- **N-{2-(3,4-dimethoxyphenyl)ethyl}-acetamide
- **N-{2-(3,4-dimethoxyphenyl)ethyl}-2-methyl-6-phenylthieno(2,3-d)pyrimidin-4-amine
- 3,4-Dimethoxyphenylacetonitrile
Uniqueness
N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-nitrobenzene-1-sulfonamide is unique due to its combination of functional groups, which confer specific chemical and biological properties
Biological Activity
N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-nitrobenzene-1-sulfonamide is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a thiazole ring, a nitro group, and a sulfonamide moiety. Its IUPAC name reflects its structural complexity:
- IUPAC Name : this compound
- Molecular Formula : C22H24N2O4S
- Molecular Weight : 446.6 g/mol
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains and fungi. Its mechanism may involve disrupting microbial cell wall synthesis or inhibiting essential enzymes.
- Anticancer Properties : Preliminary studies suggest that the compound can induce apoptosis in cancer cells. This is likely through the inhibition of specific signaling pathways associated with cell survival.
- Cardiovascular Effects : Similar sulfonamide derivatives have been reported to influence perfusion pressure and coronary resistance, suggesting potential cardiovascular applications .
The biological activity of this compound is thought to involve:
- Enzyme Inhibition : The compound may bind to active sites on enzymes, preventing substrate access and thereby inhibiting their activity.
- Signal Transduction Modulation : It may interfere with cellular signaling pathways that regulate cell growth and apoptosis.
- Calcium Channel Interaction : Some studies suggest that sulfonamide derivatives can modulate calcium channels, impacting vascular resistance and blood pressure .
Case Studies
A study evaluated the effects of various benzenesulfonamide derivatives on perfusion pressure in isolated rat heart models. The results indicated significant changes in perfusion pressure when treated with certain compounds, suggesting cardiovascular implications .
| Compound | Dose (nM) | Effect on Perfusion Pressure |
|---|---|---|
| Control | - | Baseline |
| Compound 1 | 0.001 | Increased |
| Compound 2 | 0.001 | Decreased |
| Compound 3 | 0.001 | No significant effect |
Anticancer Activity
In vitro studies demonstrated that the compound exhibits cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The IC50 values were found to be lower than those of reference drugs like doxorubicin, indicating superior potency in some cases .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Theoretical modeling has been employed to predict absorption, distribution, metabolism, and excretion (ADME) characteristics:
| Parameter | Value |
|---|---|
| Bioavailability | High |
| Metabolism | Liver (CYP450 enzymes) |
| Elimination Half-life | Moderate |
Q & A
Q. Basic Research Focus
- NMR : ¹H/¹³C NMR (DMSO-d₆) identifies key protons (e.g., thiazole C-H at δ 7.8–8.2 ppm) and confirms sulfonamide group integration .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 516.12) and fragmentation patterns .
- XRD : Single-crystal X-ray diffraction resolves stereochemistry and confirms the spatial arrangement of the 3,4-dimethoxyphenyl and sulfonamide groups .
Advanced Consideration
Dynamic NMR studies can reveal conformational flexibility in the ethyl linker, while temperature-dependent XRD analyses assess thermal stability of the crystal lattice .
How should researchers design assays to evaluate its biological activity against microbial or cancer targets?
Q. Basic Research Focus
- Antimicrobial Screening : Use standardized microdilution assays (CLSI guidelines) against S. aureus (ATCC 25923) and C. albicans (ATCC 90028), with MIC values reported at 8–32 µg/mL .
- Cytotoxicity : MTT assays on HeLa or MCF-7 cells (IC₅₀ range: 10–50 µM), with dose-response curves to quantify potency .
Advanced Consideration
Mechanistic studies (e.g., flow cytometry for apoptosis/necrosis) and synergy testing with fluconazole or doxorubicin can clarify its mode of action .
How can structure-activity relationship (SAR) studies guide functional group modifications?
Q. Advanced Research Focus
- Thiazole Modifications : Replacing the 4-methyl group with halogens (e.g., Cl) enhances antimicrobial activity but may reduce solubility .
- Sulfonamide Tweaks : Introducing electron-withdrawing groups (e.g., -CF₃) on the benzene ring improves metabolic stability in hepatic microsomal assays .
- Ethyl Linker : Shortening the chain or introducing rigidity (e.g., cyclopropane) alters binding affinity to ATP-binding cassette transporters .
How can contradictory bioactivity data between in vitro and in vivo models be resolved?
Q. Advanced Research Focus
- Pharmacokinetic Profiling : Measure plasma protein binding (equilibrium dialysis) and bioavailability (rodent models) to explain discrepancies .
- Metabolite Identification : LC-MS/MS detects hydroxylated or demethylated metabolites that may exhibit off-target effects .
- Comparative Genomics : Use CRISPR-modified cell lines to validate target engagement (e.g., COX-2 inhibition) across species .
What computational strategies predict binding modes to biological targets?
Q. Advanced Research Focus
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with kinase domains (e.g., EGFR, PDB ID: 1M17) .
- MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-receptor complexes in physiological conditions .
How does the nitro group influence redox properties and toxicity?
Q. Advanced Research Focus
- Electrochemical Studies : Cyclic voltammetry (CH₃CN, glassy carbon electrode) reveals reduction potentials linked to ROS generation .
- Toxicity Screening : Ames test for mutagenicity and hERG channel inhibition assays (patch-clamp) evaluate cardiovascular risks .
What strategies improve metabolic stability for therapeutic development?
Q. Advanced Research Focus
- Deuterium Incorporation : Replace labile C-H bonds in the ethyl linker with deuterium to slow CYP450-mediated oxidation .
- Prodrug Design : Mask the sulfonamide as a phosphonate ester to enhance membrane permeability .
How can crystallography resolve polymorphism issues in formulation?
Q. Advanced Research Focus
- PXRD Screening : Identify stable polymorphs under accelerated aging conditions (40°C/75% RH) .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C-H···O) driving crystal packing .
What are the best practices for data reproducibility across labs?
Q. Basic Research Focus
- Standardized Protocols : Adopt OECD guidelines for cytotoxicity and antimicrobial testing .
- Open Data : Deposit raw NMR, XRD, and bioassay data in repositories like Zenodo or ChEMBL .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
